

Application Note: RNA Quantification in Individual Cells by Flow Cytometry using Pyronin Y

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Compound of Interest

Compound Name: *Pyronine B*

Cat. No.: *B1678544*

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Introduction

The quantification of total cellular RNA content is a powerful tool for investigating cellular states such as quiescence, activation, and proliferation. Pyronin Y is a fluorescent dye that intercalates into double-stranded RNA, and to a lesser extent, DNA. When used in conjunction with a DNA-specific dye, such as Hoechst 33342 or DRAQ5, Pyronin Y allows for the simultaneous measurement of both DNA and RNA content on a single-cell basis using flow cytometry. This dual staining technique is particularly useful for cell cycle analysis, as it can distinguish quiescent cells (G0) from cells in the G1 phase based on their RNA content. This application note provides a detailed protocol for the use of Pyronin Y for RNA quantification in mammalian cells.

Principle of the Assay

Pyronin Y fluorescence is directly proportional to the amount of RNA within a cell. By staining cell populations with Pyronin Y and a DNA-specific dye, bivariate analysis of DNA and RNA content can be performed. This allows for the resolution of different cell cycle phases. For instance, quiescent G0 cells have a 2n DNA content and low RNA content, while G1 cells also have a 2n DNA content but a higher RNA content, reflecting their preparation for DNA synthesis. Cells in the S and G2/M phases will have progressively more DNA and generally high RNA content.

Experimental Protocols

Materials and Reagents

- Pyronin Y (e.g., from Sigma-Aldrich, Cat. No. P9172)
- Hoechst 33342 (e.g., from Thermo Fisher Scientific, Cat. No. H3570)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Ethanol, 70% (ice-cold)
- Fetal Bovine Serum (FBS)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- RNase A (optional, for control experiments)

Protocol 1: Staining of Live Cells

This protocol is suitable for analyzing RNA content in viable cells.

- Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in pre-warmed complete cell culture medium at a concentration of 1×10^6 cells/mL.
- Hoechst 33342 Staining: Add Hoechst 33342 to the cell suspension to a final concentration of 5 µg/mL.
- Incubation: Incubate the cells for 45 minutes at 37°C, protected from light.
- Pyronin Y Staining: Add Pyronin Y to the cell suspension to a final concentration of 1 µg/mL.
- Final Incubation: Incubate the cells for an additional 15 minutes at 37°C, protected from light.
- Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. It is recommended to keep the cells at 37°C until analysis.

Protocol 2: Staining of Fixed Cells

This protocol is for the analysis of RNA content in fixed cells, which can be useful for batch processing of samples.

- **Cell Preparation:** Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS.
- **Fixation:** While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
- **Incubation:** Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
- **Washing:** Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
- **Staining Solution Preparation:** Prepare a staining solution containing 1 µg/mL Pyronin Y and 5 µg/mL Hoechst 33342 in PBS.
- **Staining:** Resuspend the cell pellet in 1 mL of the staining solution.
- **Incubation:** Incubate for 30 minutes at room temperature, protected from light.
- **Flow Cytometry Analysis:** Analyze the stained cells on a flow cytometer.

Flow Cytometry Setup

- **Excitation:** Use a laser line appropriate for the dyes. Hoechst 33342 is typically excited by a UV laser (~355 nm) or a violet laser (~405 nm). Pyronin Y is best excited by a blue laser (488 nm) or a yellow-green laser (561 nm).
- **Emission:** Collect Hoechst 33342 fluorescence using a blue filter (e.g., 460/50 nm bandpass). Collect Pyronin Y fluorescence using a yellow/orange filter (e.g., 585/42 nm bandpass).
- **Compensation:** Ensure proper compensation is set between the Hoechst 33342 and Pyronin Y channels to correct for spectral overlap.

Data Presentation

Table 1: Example Flow Cytometry Laser and Filter Settings

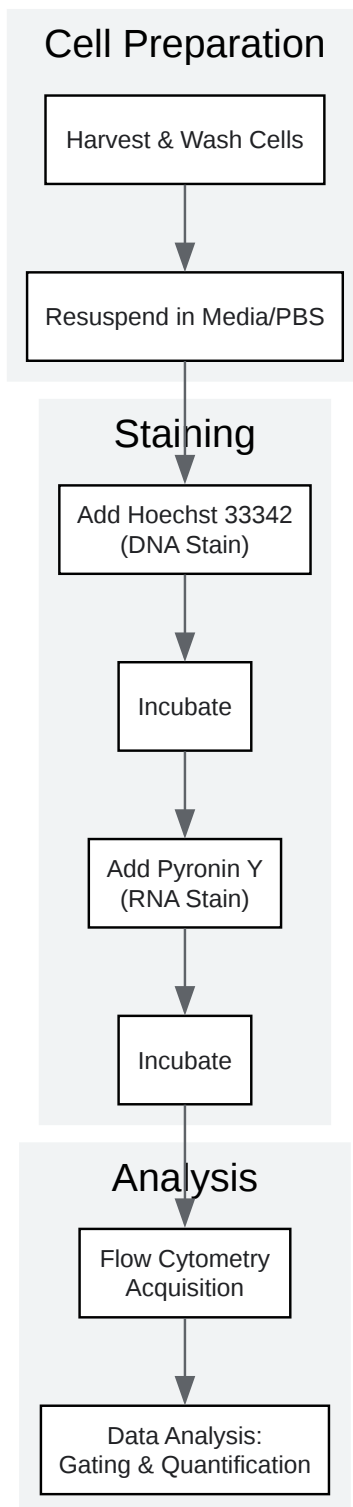
Parameter	Fluorochrome	Excitation Laser	Emission Filter (Bandpass)
DNA Content	Hoechst 33342	405 nm (Violet)	460/50 nm
RNA Content	Pyronin Y	488 nm (Blue)	585/42 nm

Table 2: Expected Results for Cell Cycle Analysis

Cell Cycle Phase	DNA Content	RNA Content (Pyronin Y Fluorescence)
G0 (Quiescent)	2n	Low
G1	2n	High
S	>2n to <4n	High
G2/M	4n	High

Visualizations

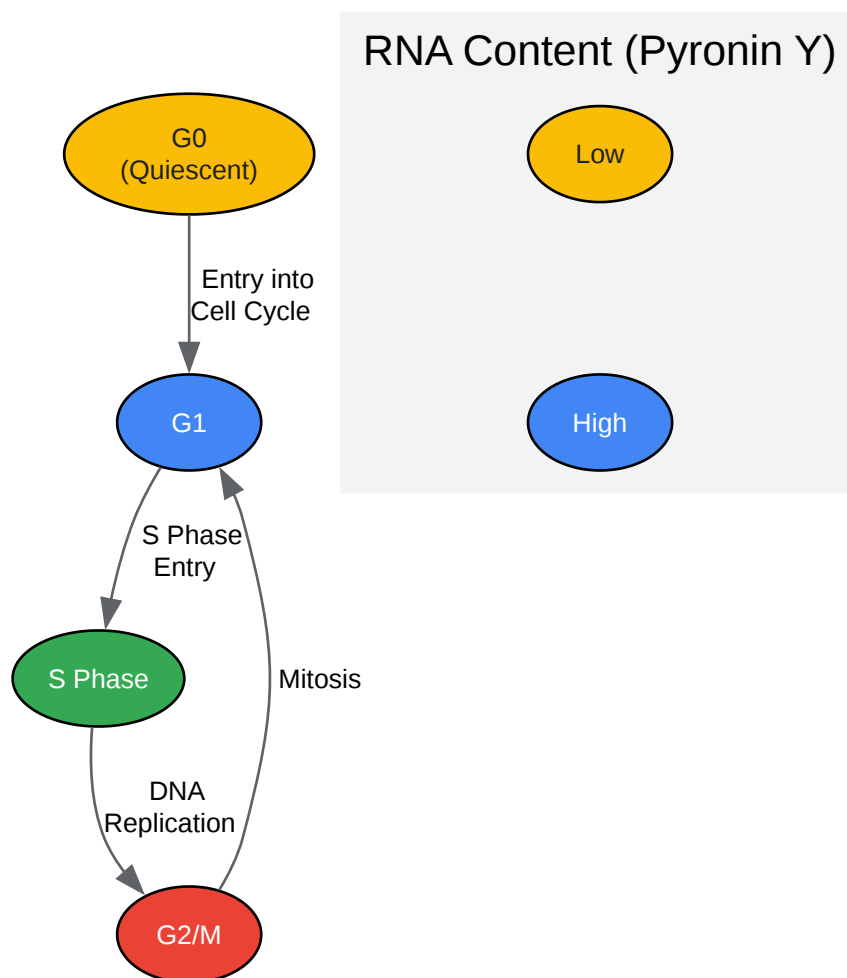
Experimental Workflow: Pyronin Y & Hoechst 33342 Staining



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Caption: Workflow for dual staining of cells with Pyronin Y and Hoechst 33342.

Cell Cycle Analysis with Pyronin Y and a DNA Dye



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